8-(3-((4-chlorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purinedione family, characterized by a bicyclic core structure with substituents that modulate its physicochemical and biological properties. The molecule features:
- A 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione backbone, providing a rigid heterocyclic framework.
- 1,3,6,7-Tetramethyl substitutions, enhancing lipophilicity and steric bulk.
- A 3-((4-chlorophenyl)amino)propyl chain at position 8, introducing a halogenated aromatic moiety linked via a three-carbon spacer.
Properties
IUPAC Name |
6-[3-(4-chloroanilino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2/c1-12-13(2)27-16-17(24(3)20(29)25(4)18(16)28)23-19(27)26(12)11-5-10-22-15-8-6-14(21)7-9-15/h6-9,22H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWHHFYQJAGKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCNC4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-((4-chlorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazo[2,1-f]purine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a tetramethylimidazo ring and a chlorophenyl amino group. Its molecular formula is , and it has a molecular weight of approximately 373.87 g/mol.
Antidepressant Effects
Recent studies have indicated that derivatives of imidazo[2,1-f]purine exhibit significant antidepressant properties. A series of related compounds were synthesized and tested for their affinity to serotonin receptors (5-HT1A and 5-HT7), demonstrating potential as antidepressant agents. One study highlighted that certain derivatives showed greater potency than standard anxiolytics like diazepam in animal models .
Phosphodiesterase Inhibition
The compound's activity as a phosphodiesterase (PDE) inhibitor has been investigated. It was found to inhibit PDE4B and PDE10A with varying degrees of potency. This inhibition is crucial as it can lead to increased levels of cyclic AMP (cAMP), which plays a significant role in mood regulation and cognitive function .
Antioxidant Activity
Research has also pointed to the antioxidant properties of imidazo[2,1-f]purine derivatives. The ability to scavenge free radicals may contribute to neuroprotective effects, potentially benefiting conditions associated with oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Serotonergic Modulation : By acting on serotonin receptors, the compound may enhance serotonergic neurotransmission.
- cAMP Pathway Activation : Inhibition of phosphodiesterases leads to increased cAMP levels, which can modulate various signaling pathways involved in mood regulation.
- Antioxidative Mechanisms : The ability to reduce oxidative stress may protect neuronal cells from damage.
Case Studies
Scientific Research Applications
Overview
8-(3-((4-chlorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with significant potential across various scientific disciplines. This compound is characterized by its unique structure that incorporates a tetramethyl imidazopurine core and a chlorinated phenyl group. The following sections explore its applications in scientific research, particularly in chemistry, biology, and medicine.
Chemistry
This compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new derivatives that may exhibit enhanced properties or functionalities.
Key Points:
- Utilized in the synthesis of novel pharmaceuticals.
- Acts as a precursor for creating derivatives with improved biological activity.
Biology
In biological research, this compound has been studied for its interactions with biomolecules. Its potential to modulate biological pathways makes it an interesting candidate for further investigation.
Key Points:
- Investigated for its binding affinity to specific enzymes and receptors.
- Studied for effects on cellular signaling pathways.
Medicine
The compound is being explored for its therapeutic properties. Preliminary studies suggest it may possess anti-inflammatory and anticancer activities. Its ability to interact with biological targets positions it as a promising candidate for drug development.
Key Points:
- Potential applications in treating inflammatory diseases and cancers.
- Ongoing research into its pharmacokinetics and pharmacodynamics.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of the compound in vitro using various cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis in treated cells.
Findings:
- IC50 values demonstrated effective concentration levels required for significant anticancer activity.
- Mechanistic studies suggested activation of apoptotic pathways.
Case Study 2: Anti-inflammatory Properties
Another research effort focused on evaluating the anti-inflammatory effects of this compound in models of acute inflammation. The results showed a marked reduction in inflammatory markers when administered to test subjects.
Findings:
- The compound reduced cytokine levels associated with inflammation.
- Suggested potential for development into therapeutic agents for inflammatory diseases.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
